REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.[CH2:10]=[CH:11][C:12](=[CH2:14])[CH3:13]>CCCCC>[CH3:14][C:12]([CH3:13])=[CH:11][CH2:10][C:5]1[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=1[NH2:7]
|
Name
|
200g
|
Quantity
|
1.64 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC(=CC1)N)N)C
|
Name
|
167g
|
Quantity
|
2.45 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
200g
|
Quantity
|
2.78 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
20g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted at 200° C. in a similar fashion as indicated in Example 5
|
Type
|
FILTRATION
|
Details
|
Isolation of catalyst free sample was accomplished by hot filtration
|
Type
|
CUSTOM
|
Details
|
removal of all residual
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
afforded the following product mixture
|
Name
|
|
Type
|
|
Smiles
|
CC(=CCC1=C(C=C(C(=C1)C)N)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |